molecular formula C8H12ClNS B13201861 2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole

2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole

Cat. No.: B13201861
M. Wt: 189.71 g/mol
InChI Key: VHDGZTJJDJYFMC-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted propyl group and a methyl group attached to the thiazole ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole typically involves the reaction of 3-chloro-2-methylpropylamine with 2-bromo-4-methylthiazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or to modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under reflux conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted thiazoles with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dechlorinated thiazoles and modified thiazole rings.

Scientific Research Applications

2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The chloro group and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-methylpropyl)-4-methylthiazole
  • 2-(3-Chloro-2-methylpropyl)-5-methylthiazole
  • 2-(3-Chloro-2-methylpropyl)-4-ethylthiazole

Uniqueness

2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a chloro-substituted propyl group and a methyl group on the thiazole ring differentiates it from other thiazole derivatives, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

2-(3-chloro-2-methylpropyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C8H12ClNS/c1-6(4-9)3-8-10-7(2)5-11-8/h5-6H,3-4H2,1-2H3

InChI Key

VHDGZTJJDJYFMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC(C)CCl

Origin of Product

United States

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